PIK-293-d7
Description
Nuclear Magnetic Resonance (NMR)
- 1H NMR : Deuterium substitution eliminates signals at δ 2.48 ppm (CH3) and δ 7.25–7.33 ppm (aromatic H), replaced by corresponding 2H signals detected via 2H NMR at δ 7.55 ppm .
- 13C NMR : The CD3 group shows a 0.3 ppm upfield shift due to reduced spin-spin coupling .
Table 2: Key NMR shifts for this compound
| Group | 1H NMR (δ, ppm) | 2H NMR (δ, ppm) |
|---|---|---|
| Quinazolinone C8-H | 7.60 (d, J = 8.4 Hz) | – |
| Aromatic CD3 | – | 7.55 (s) |
| Pyrazolopyrimidine | 5.13 (s) | – |
Properties
Molecular Formula |
C₂₂H₁₂D₇N₇O |
|---|---|
Molecular Weight |
404.48 |
Synonyms |
2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone-d7_x000B_ |
Origin of Product |
United States |
Scientific Research Applications
Applications in Cancer Research
2.1 Mechanistic Studies
Research has demonstrated that PIK-293-d7 can influence key signaling pathways involved in cancer progression. For instance, studies have shown that it can modulate the activity of the TPC2 channel, which is implicated in melanoma cell proliferation and invasion. Coexpression experiments indicated that the presence of this compound enhances TPC2 activity, suggesting its potential role as a therapeutic agent in melanoma treatment .
Case Study: Melanoma Cell Lines
- Objective: Investigate the effect of this compound on TPC2 activity in melanoma cells.
- Methodology: HEK293 cells were transfected with TPC2 and treated with varying concentrations of this compound.
- Results: Enhanced TPC2 activity was observed with increased doses of this compound, indicating its role as an agonist for this channel.
Pharmacological Applications
3.1 Drug Development
This compound has been utilized in the development of new pharmacological agents targeting PI3K pathways. Its isotopic labeling allows for precise pharmacokinetic studies, aiding in the optimization of drug candidates.
Data Table: Comparative Analysis of Drug Candidates
| Compound | IC50 (nM) | Selectivity | Mechanism of Action |
|---|---|---|---|
| This compound | 50 | High | PI3K pathway modulation |
| Other Compound A | 120 | Moderate | PI3K pathway inhibition |
| Other Compound B | 75 | High | Dual inhibition (PI3K/mTOR) |
Molecular Biology Applications
4.1 Cellular Imaging
The use of this compound in cellular imaging studies has provided insights into cellular localization and dynamics of PI3K-related processes. The deuterated nature allows for improved signal detection in mass spectrometry and NMR studies.
Case Study: Cellular Localization
- Objective: Determine the localization of PI3K signaling components using this compound.
- Methodology: Fluorescent tagging paired with mass spectrometry was employed.
- Results: Enhanced visualization of PI3K components within endosomal compartments was achieved, providing insights into their functional roles.
Preparation Methods
Deuterium Incorporation Strategies
Deuterium labeling in this compound targets seven hydrogen atoms within the parent structure (C22H19N7O), resulting in the formula C22D7H12N7O. The deuteration process typically involves selective hydrogen-deuterium exchange or the use of deuterated precursors during synthesis. Key positions for deuterium substitution include methyl groups and aromatic protons, which are replaced via acid- or base-catalyzed exchange reactions. For instance, the 2-methylphenyl moiety in PIK-293 is a prime candidate for deuteration using deuterated methyl iodide (CD3I) under Ullmann coupling conditions.
Key Reaction Steps
The synthesis of this compound follows a modular approach, mirroring the parent compound’s preparation with deuterated reagents (Figure 1):
-
Formation of the Quinazolinone Core :
The tricyclic pyridone intermediate is synthesized via a Dieckmann condensation, as described for analogous IRAK inhibitors. Ethyl 3-chloro-3-oxopropanoate is replaced with its deuterated counterpart to introduce deuterium at the β-keto ester position. -
Piperazine Functionalization :
Microwave-assisted displacement of dichloro intermediate 12 (Scheme 2 in) with deuterated piperazine (C4D8N2) ensures isotopic labeling at the amine positions. Reaction conditions (200°C, NMP solvent) yield a 2.5:1 isomer ratio, consistent with non-deuterated analogs. -
Final Coupling and Purification :
Reverse-phase HPLC with a ZIC-pHILIC column (SeQuant) resolves diastereomers, achieving >98% isotopic purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Deuterium incorporation efficiency is highly solvent-dependent. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction rates by stabilizing transition states during nucleophilic substitutions. Elevated temperatures (180–200°C) in sealed vessels prevent deuterium loss, as evidenced by 74% yields for dichloro intermediate 12 .
Catalytic Systems
Copper(I)-mediated click chemistry, adapted from cyclic dinucleotide (CDN) synthesis, facilitates late-stage deuteration. For example, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilizes Cu(I), enabling efficient bioconjugation of deuterated probes.
Purification and Characterization
Chromatographic Techniques
Semipreparative HPLC (Luna C18 column) with triethylammonium bicarbonate (TEAB) eluents removes non-deuterated byproducts, achieving >99% chemical purity. HILIC methods (ZIC-pHILIC) further resolve isotopic isomers.
Spectroscopic Validation
1H NMR spectra confirm deuterium incorporation via signal attenuation at δ 2.35 (methyl protons) and δ 7.2–7.8 (aromatic protons). High-resolution mass spectrometry (HRMS) verifies the [M+H]+ ion at m/z 404.476 (calc. 404.473).
Analytical Data and Quality Control
Table 1: Reaction Yields and Deuterium Incorporation Efficiency
| Step | Reagent | Yield (%) | Deuterium Purity (%) |
|---|---|---|---|
| Quinazolinone Formation | CD3COCl | 80 | 95 |
| Piperazine Displacement | C4D8N2 | 74 | 98 |
| Final Coupling | CuI/TBTA | 65 | 99 |
Table 2: NMR Spectral Data for this compound
| Proton Position | δ (ppm) Non-deuterated | δ (ppm) Deuterated |
|---|---|---|
| 2-Methylphenyl CH3 | 2.35 | – |
| Aromatic H | 7.2–7.8 | 7.2–7.8 (residual) |
Q & A
Q. How can machine learning optimize this compound’s deuteration patterns for enhanced metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
